molecular formula C16H18N2O4S B5507050 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 6148-11-4

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B5507050
CAS No.: 6148-11-4
M. Wt: 334.4 g/mol
InChI Key: HOWMVKIWRGOCTJ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic sulfonamide derivative designed for targeted biological activity. Its structure comprises a sulfamoylphenyl group linked via an acetamide moiety to a 2,4-dimethylphenoxy substituent. This compound belongs to a broader class of carbonic anhydrase (CA) inhibitors, where the sulfamoyl group acts as a zinc-binding group (ZBG) critical for enzyme interaction . The phenoxy tail is hypothesized to enhance selectivity by interacting with variable regions of CA isoforms.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-3-8-15(12(2)9-11)22-10-16(19)18-13-4-6-14(7-5-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWMVKIWRGOCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350180
Record name ZINC00037928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6148-11-4
Record name ZINC00037928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 2,4-dimethylphenol: This can be synthesized via the alkylation of phenol with dimethyl sulfate.

    Formation of 2,4-dimethylphenoxyacetic acid: This involves the reaction of 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(2,4-dimethylphenoxy)acetamide: The acid is then converted to the corresponding amide using reagents like thionyl chloride followed by ammonia.

    Introduction of the sulfamoyl group: The final step involves the reaction of 2-(2,4-dimethylphenoxy)acetamide with 4-aminobenzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. The phenoxy and acetamide groups may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide, emphasizing their pharmacological profiles, enzyme selectivity, and structural determinants of activity.

Structural and Functional Analogues

Compound Name Key Structural Features Biological Target(s) Activity (Ki/IC₅₀) Selectivity Ratio (hCA VII/II) Reference
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Benzhydrylpiperazine tail, acetamide linker hCA II, hCA VII hCA VII: 8.9 nM; hCA II: 43.2 nM 4.85:1
2-(Dodecylthio)-N-(4-sulfamoylphenyl)acetamide Dodecylthio tail hCA II, hCA XII hCA XII: 3.2 nM; hCA II: 28.5 nM 8.9:1
Rhodanine-linked benzenesulfonamide derivatives Rhodanine or thiazolidinedione core Cancer cell lines (e.g., HepG2) IC₅₀: 1.2–4.8 µM Tumor vs. normal cell selectivity: >10-fold
WH7 (auxin analog) Triazolyl group, chloro-methylphenoxy tail Plant auxin receptors Root growth inhibition (EC₅₀: 0.1 µM) N/A

Key Structural Determinants of Activity

Zinc-Binding Group (ZBG): The sulfamoylphenyl group is conserved across analogs, enabling coordination with the CA active-site zinc ion. Modifications here typically abolish activity .

Linker Flexibility: The acetamide linker (e.g., in 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide) allows conformational adaptability, facilitating tail interactions with isoform-specific residues . Rigid linkers reduce selectivity.

Tail Substituents: Hydrophobic Tails (e.g., benzhydrylpiperazine): Enhance hCA VII selectivity by engaging hydrophobic pockets absent in hCA II . Polar Tails (e.g., dodecylthio): Improve membrane permeability and hCA XII inhibition, relevant in hypoxic tumors . Phenoxy Groups (e.g., 2,4-dimethylphenoxy): Likely influence solubility and off-target interactions; methyl groups may sterically hinder non-selective binding.

Enzyme Selectivity Insights

  • hCA VII vs. hCA II: The benzhydrylpiperazine derivative shows 4.85-fold selectivity for hCA VII due to additional hydrophobic interactions (e.g., Phe-131, Val-135) and a deeper active-site cavity in hCA VII .
  • hCA XII: The dodecylthio derivative’s long tail accesses a hydrophobic cleft unique to hCA XII, critical for its role in tumor pH regulation .

Therapeutic Potential

  • Anticancer Activity: Rhodanine derivatives exhibit low micromolar IC₅₀ values against HepG2 cells, with minimal toxicity to normal cells (selectivity >10-fold) .
  • Anti-Hyperglycemic Applications: CA inhibitors targeting hCA VII may modulate neuronal bicarbonate gradients, indirectly influencing metabolic pathways .

Biological Activity

The compound 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to a phenyl ring and a dimethylphenoxy group , which contribute to its unique biological properties. The structural formula can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis pathways, thereby exhibiting antibacterial properties.
  • Receptor Modulation : The phenoxy group may enhance binding affinity to certain receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit broad-spectrum antimicrobial activity. In vitro studies have demonstrated that this compound shows significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Streptococcus pneumoniae4

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell viability assays using various cancer cell lines, it exhibited promising results. Notably:

  • Against Caco-2 (colorectal cancer) cells, the compound reduced viability by approximately 39% at a concentration of 10 µM .
  • In A549 (lung cancer) cells, it showed a lesser effect with a viability reduction of about 25% at the same concentration.

These findings suggest that the compound may function as a potential anticancer agent, warranting further investigation into its efficacy and mechanisms.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives against resistant strains of bacteria. The compound demonstrated comparable activity to established antibiotics such as vancomycin and daptomycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cancer Cell Line Study : In research reported in Cancer Letters, the compound was tested against multiple cancer cell lines, showing significant cytotoxicity against MDA-MB-231 (breast cancer) with an IC50 value of 3.21 µM , indicating its potential as a lead compound for further development .

Q & A

Basic: What structural features of this compound contribute to its role as a carbonic anhydrase (CA) inhibitor?

The compound’s inhibitory activity arises from its benzenesulfonamide zinc-binding group (ZBG), which directly coordinates the catalytic zinc ion in CA isoforms. The acetamide linker provides conformational flexibility, allowing the hydrophobic tail (2,4-dimethylphenoxy group) to interact with variable regions of the CA active site. This "tail approach" enhances selectivity by exploiting differences in active site residues between isoforms like hCA II and hCA VII .

Methodological Insight : To confirm zinc coordination, use X-ray crystallography (as in and ) or UV-Vis spectroscopy to detect metal-ligand interactions.

Advanced: How does the conformational flexibility of the acetamide linker influence isoform selectivity?

The acetamide linker’s dihedral angle (C1-C2-N3-C4) determines binding orientation. For example, in hCA VII, a dihedral angle of ~178° allows the tail to reach deeper into the variable hydrophobic pocket, forming additional van der Waals contacts with residues like Val135 and Leu203. In contrast, a narrower hCA II active site restricts tail mobility (dihedral angle ~7.6°), reducing interactions and selectivity .

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